Cas no 3484-68-2 (4-O-carbamoyl-2-deoxy-2-{[(3S,10S,17S,24S,31S)-3,10,17,24,31,34-hexaamino-8,15,22,29-tetraoxo-7,14,21,28-tetraazatetratriacontan-1-oyl]amino}-N-[(3aS,7R,7aS)-7-hydroxy-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopyranosylamine)

4-O-carbamoyl-2-deoxy-2-{[(3S,10S,17S,24S,31S)-3,10,17,24,31,34-hexaamino-8,15,22,29-tetraoxo-7,14,21,28-tetraazatetratriacontan-1-oyl]amino}-N-[(3aS,7R,7aS)-7-hydroxy-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopyranosylamine structure
3484-68-2 structure
Produktname:4-O-carbamoyl-2-deoxy-2-{[(3S,10S,17S,24S,31S)-3,10,17,24,31,34-hexaamino-8,15,22,29-tetraoxo-7,14,21,28-tetraazatetratriacontan-1-oyl]amino}-N-[(3aS,7R,7aS)-7-hydroxy-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopyranosylamine
CAS-Nr.:3484-68-2
MF:C43H82N16O12
MW:1015.21118879318
CID:1466863
PubChem ID:198907

4-O-carbamoyl-2-deoxy-2-{[(3S,10S,17S,24S,31S)-3,10,17,24,31,34-hexaamino-8,15,22,29-tetraoxo-7,14,21,28-tetraazatetratriacontan-1-oyl]amino}-N-[(3aS,7R,7aS)-7-hydroxy-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopyranosylamine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-O-carbamoyl-2-deoxy-2-{[(3S,10S,17S,24S,31S)-3,10,17,24,31,34-hexaamino-8,15,22,29-tetraoxo-7,14,21,28-tetraazatetratriacontan-1-oyl]amino}-N-[(3aS,7R,7aS)-7-hydroxy-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopyranosylamine
    • 4-O-carbamoyl-2-deoxy-2-{[(3S,10S,17S,24S,31S)-3,10,17,24,31,34-hexaamino-8,15,22,29-tetraoxo-7,14,21,28-tetraazatetratriacontan-1-oyl]amino}-N-[(3aS,7R,7aS)-7-hydroxy-4-oxo-3a,4,5,6,7,7a-hexahydro-1H
    • 4H-Imidazo[4,5-c]pyridin-4-one, 2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S,10S,17S,24S,31S)-3,10,17,24,31,34-hexaamino-1,8,15,22,29-pentaoxo-7,14,21,28-tetraazatetratriacont-1-yl]amino]-β-D-gulopyranosyl]amino]-3,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS,7R,7aS)-
    • Racemomycin E
    • A 53930C
    • CHEMBL4446887
    • 3484-68-2
    • 4H-Imidazo(4,5-c)pyridin-4-one, 2-((2-(3-amino-6-(3-amino-6-(3-amino-6-(3-amino-6-(3,6-diaminohexanamido)hexanamido)hexanamido)hexanamido)hexanamido)-2-deoxy-beta-D-gulopyranosyl)amino)-3,3a,5,6,7,7a-hexahydro-7-hydroxy-, 6'-carbamate
    • 4H-Imidazo(4,5-c)pyridin-4-one, 2-((4-O-(aminocarbonyl)-2-deoxy-2-((3,10,17,24,31,34-hexaamino-1,8,15,22,29-pentaoxo-7,14,21,28-tetraazatetratriacont-1-yl)amino)-beta-D-gulopyranosyl)amino)-1,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS-(2(3R*,10R*,17R*,24R*,31R*),3aalpha,7alpha,7abeta))-
    • Streptothricin B
    • 4H-Imidazo(4,5-c)pyridin-4-one, 2-((4-O-(aminocarbonyl)-2-deoxy-2-(((3S,10S,17S,24S,31S)-3,10,17,24,31,34-hexaamino-1,8,15,22,29-pentaoxo-7,14,21,28-tetraazatetratriacont-1-yl)amino)-beta-D-gulopyranosyl)amino)-1,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS,7R,7aS)-
    • [(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate
    • Inchi: 1S/C43H82N16O12/c44-11-1-6-23(45)16-30(62)51-12-2-7-24(46)17-31(63)52-13-3-8-25(47)18-32(64)53-14-4-9-26(48)19-33(65)54-15-5-10-27(49)20-34(66)56-37-38(67)39(71-42(50)69)29(22-60)70-41(37)59-43-57-35-28(61)21-55-40(68)36(35)58-43/h23-29,35-39,41,60-61,67H,1-22,44-49H2,(H2,50,69)(H,51,62)(H,52,63)(H,53,64)(H,54,65)(H,55,68)(H,56,66)(H2,57,58,59)/t23-,24-,25-,26-,27-,28+,29+,35+,36-,37+,38-,39-,41+/m0/s1
    • InChI-Schlüssel: SFBVRPSSMVXTDR-PTESPJIQSA-N
    • Lächelt: N(C1N[C@]2([H])C(NC[C@@H](O)[C@@]2([H])N=1)=O)[C@@H]1O[C@H](CO)[C@H](OC(=O)N)[C@@H](O)[C@H]1NC(=O)C[C@@H](N)CCCNC(=O)C[C@@H](N)CCCNC(=O)C[C@@H](N)CCCNC(=O)C[C@@H](N)CCCNC(=O)C[C@@H](N)CCCN

Berechnete Eigenschaften

  • Genaue Masse: 1014.62981211g/mol
  • Monoisotopenmasse: 1014.62981211g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 18
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 19
  • Schwere Atomanzahl: 71
  • Anzahl drehbarer Bindungen: 35
  • Komplexität: 1740
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 13
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -9.1
  • Topologische Polaroberfläche: 489Ų
Empfohlene Lieferanten
pengshengyue
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
pengshengyue
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.